molecular formula C15H24BClFNO3 B1434698 (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride CAS No. 1704121-98-1

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Numéro de catalogue: B1434698
Numéro CAS: 1704121-98-1
Poids moléculaire: 331.6 g/mol
Clé InChI: LONRDIUYHINAJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Boronic Acid Chemistry

The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid compound. Frankland's groundbreaking methodology involved a two-stage process where diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This initial discovery established the foundation for what would eventually become one of the most versatile classes of synthetic intermediates in organic chemistry.

The historical progression of boronic acid chemistry reveals a remarkable transformation from Frankland's rudimentary synthesis techniques to the sophisticated methodologies employed in contemporary research. Throughout the late nineteenth and early twentieth centuries, boronic acids remained largely neglected compounds due to their perceived instability and limited synthetic utility. However, the paradigm shift occurred during the latter half of the twentieth century when researchers began to recognize the unique properties of boronic acids as mild organic Lewis acids with mitigated reactivity profiles.

A critical milestone in boronic acid chemistry emerged with the development of the Suzuki-Miyamura coupling reaction, first reported in 1979 and subsequently refined throughout the 1980s. This carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides, catalyzed by palladium in the presence of a base, revolutionized synthetic organic chemistry. The reaction's success catalyzed increased research focus on boronic acids and established them as indispensable tools for constructing complex molecular architectures.

The historical context of boronic acid chemistry demonstrates a clear evolutionary trajectory from simple synthetic curiosities to sophisticated pharmaceutical intermediates. The compound (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride represents the culmination of this historical development, embodying advanced synthetic strategies that combine multiple functional groups within a single boronic acid framework.

Classification and Significance of Fluorophenylboronic Acid Derivatives

Fluorophenylboronic acid derivatives constitute a specialized subclass of organoboron compounds characterized by the presence of fluorine substituents on the aromatic ring system. These compounds exhibit enhanced chemical properties compared to their non-fluorinated analogs, including increased metabolic stability, altered electronic distribution, and modified lipophilicity profiles. The strategic incorporation of fluorine atoms into phenylboronic acid structures represents a sophisticated approach to molecular design that leverages the unique properties of the carbon-fluorine bond.

The classification system for fluorophenylboronic acid derivatives typically considers the position and number of fluorine substituents on the aromatic ring. Monofluorinated derivatives, such as 3-fluorophenylboronic acid and 4-fluorophenylboronic acid, represent the simplest members of this class. These compounds demonstrate distinct chemical behaviors based on the electronic effects of fluorine substitution, with meta-positioned fluorine atoms exerting different influences compared to para-positioned substituents.

The significance of fluorophenylboronic acid derivatives extends beyond their individual chemical properties to encompass their role as versatile building blocks in pharmaceutical development. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases. Their ability to form stable complexes with certain biomolecules enhances drug efficacy and provides opportunities for targeted therapeutic interventions.

The compound this compound exemplifies the advanced design principles employed in contemporary fluorophenylboronic acid derivatives. The strategic placement of the fluorine atom at the meta position relative to the boronic acid group, combined with the extended propoxy linker and cyclohexylamino functionality, creates a complex molecular architecture that integrates multiple pharmacophoric elements.

Current Research Landscape and Applications

The contemporary research landscape surrounding boronic acid derivatives has experienced unprecedented expansion, driven by their diverse applications in pharmaceutical development, materials science, and bioconjugation technologies. Recent advances in synthetic methodologies have enabled the creation of increasingly complex boronic acid structures, exemplified by compounds such as this compound.

Pharmaceutical development represents the most significant application domain for advanced boronic acid derivatives. Researchers at institutions such as the Scripps Research Institute have developed innovative synthesis techniques, including decarboxylative borylation, that enable the transformation of abundant carboxylic acids into boronic acids and related compounds. This methodology has proven particularly valuable for creating boronic acid versions of established pharmaceuticals, including vancomycin and atorvastatin. The development of boronic acid-based compounds for enzyme inhibition has shown remarkable promise, particularly in targeting neutrophil elastase for treating lung inflammation conditions such as chronic obstructive pulmonary disease and cystic fibrosis.

Materials science applications have emerged as another significant research domain for boronic acid derivatives. These compounds play crucial roles in developing advanced materials, including polymers and nanomaterials with specific functionalities beneficial for electronics and coatings applications. The unique properties of boronic acids, particularly their ability to form reversible covalent complexes with various substrates, enable the creation of materials with dynamic and responsive characteristics.

Bioconjugation techniques represent an expanding application area where fluorophenylboronic acid derivatives demonstrate particular utility. These compounds enable the attachment of biomolecules to surfaces or other molecules, proving especially valuable in biosensor development and diagnostic applications. The ability to form stable yet reversible interactions with biological systems makes these compounds attractive for applications requiring controlled molecular recognition and binding.

The research landscape surrounding this compound reflects these broader trends in boronic acid chemistry. The compound's complex structure suggests its potential utility across multiple application domains, from pharmaceutical intermediate synthesis to materials development applications.

Molecular Identity and Chemical Classification

The molecular identity of this compound reflects a sophisticated integration of multiple functional groups within a single organoboron framework. The compound possesses the molecular formula C15H24BClFNO3, indicating the presence of fifteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms. This molecular composition reveals the complex nature of the compound and its classification as a polyfunctional organoboron derivative.

The structural architecture of this compound incorporates several distinct molecular domains, each contributing specific chemical properties to the overall compound behavior. The boronic acid functional group provides the characteristic Lewis acid properties associated with organoboron compounds, enabling formation of reversible covalent complexes with appropriately substituted Lewis base donors. The fluorophenyl component introduces electronic modifications through the electron-withdrawing effects of the fluorine substituent, altering the compound's reactivity and binding characteristics.

The propoxy linker component serves as a flexible spacer that connects the fluorophenyl boronic acid core to the cyclohexylamino functionality. This molecular architecture design enables the compound to span considerable molecular distances while maintaining specific geometric relationships between functional groups. The cyclohexylamino moiety contributes basic amine functionality, potentially enabling coordination interactions or hydrogen bonding with target molecules.

The hydrochloride salt formation represents an important aspect of the compound's molecular identity, as it influences solubility characteristics, stability profiles, and handling properties. The formation of hydrochloride salts with amine-containing compounds typically enhances water solubility while providing improved crystalline properties for isolation and purification procedures.

Structural Component Functional Contribution Chemical Properties
Boronic acid group Lewis acid activity Reversible covalent complex formation
Fluorophenyl ring Electronic modification Electron-withdrawing effects
Propoxy linker Molecular flexibility Spatial separation of functional groups
Cyclohexylamino group Basic functionality Coordination and hydrogen bonding
Hydrochloride salt Enhanced solubility Improved handling characteristics

Propriétés

IUPAC Name

[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRDIUYHINAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, particularly for enzymes that have active sites containing serine or threonine residues. The compound interacts with enzymes such as serine proteases and kinases, forming stable complexes that inhibit their activity. Additionally, it can bind to proteins and other biomolecules that contain hydroxyl groups, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression. Additionally, the compound affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with specific biomolecules. The boronic acid moiety of the compound interacts with diol-containing residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the dynamic regulation of enzyme activity. Furthermore, the compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models where it is continuously present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating a saturation of its binding sites .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The precise localization of the compound can influence its efficacy and the nature of its interactions with cellular components .

Activité Biologique

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases. This compound features a unique structure that may confer specific biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C13H18BClFNO3
  • Molecular Weight : 265.09 g/mol
  • CAS Number : 874289-11-9
  • Physical State : Typically appears as a white to light yellow crystalline powder.

Boronic acids are known to interact with biological molecules through reversible covalent bonding, particularly with diols and amino acids. This interaction is crucial for their function as enzyme inhibitors or modulators. The specific mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Proteins : Targeting serine proteases and other enzymes that play a role in disease progression.
  • Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death.

  • Case Study : A study demonstrated that similar boronic acid compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Mechanistic Insights : The compound's ability to stabilize p53 protein levels in cancer cells has been noted, which is pivotal for the regulation of the cell cycle and apoptosis .

Antimicrobial Properties

Research has also suggested that certain boronic acids possess antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function.

  • Case Study : A derivative showed effectiveness against resistant strains of Staphylococcus aureus, indicating potential for development as an antibiotic .
  • Activity Spectrum : The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific cancer cell lines at low micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5Apoptosis induction via p53 stabilization
HeLa (Cervical Cancer)8Proteasome inhibition
A549 (Lung Cancer)6Cell cycle arrest

In Vivo Studies

Preclinical trials have indicated promising results regarding the safety and efficacy of this compound in animal models:

  • Tumor Models : Administration resulted in significant tumor size reduction compared to control groups.
  • Toxicity Assessment : No acute toxicity was observed at therapeutic doses, suggesting a favorable safety profile .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it valuable in various chemical reactions, particularly in the development of pharmaceuticals.

  • Molecular Formula: C16H22BClFNO3
  • Molecular Weight: 339.81 g/mol
  • CAS Number: 1256355-32-4

Medicinal Chemistry

The compound's structural features allow it to serve as a building block in the synthesis of biologically active molecules. Its applications include:

  • Anticancer Agents: Boronic acids have been investigated for their ability to inhibit proteasomes, which are crucial for cancer cell survival. Studies have shown that derivatives of this compound can enhance the efficacy of existing anticancer drugs by overcoming drug resistance mechanisms .
  • Diabetes Treatment: Research indicates that boronic acids can interact with glucose and may be used to develop glucose-responsive insulin delivery systems. This application can potentially improve the management of diabetes by providing a more controlled release of insulin based on blood glucose levels .

Organic Synthesis

The compound can act as a reagent in various organic synthesis reactions, including:

  • Suzuki-Miyaura Coupling Reactions: This reaction is essential for forming carbon-carbon bonds in organic chemistry. The boronic acid moiety allows for the coupling with aryl halides, facilitating the synthesis of complex organic molecules .
  • Synthesis of Fluorinated Compounds: The presence of fluorine in its structure makes it suitable for creating fluorinated organic compounds, which are often more biologically active than their non-fluorinated counterparts.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of boronic acid derivatives, including (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, demonstrating their potential as novel anticancer agents .

Case Study 2: Glucose-Sensitive Drug Delivery

Another research project focused on developing glucose-sensitive insulin formulations using boronic acids. The study highlighted how this compound could be utilized to create a responsive system that releases insulin in response to elevated glucose levels, thus improving diabetes management strategies .

Comparaison Avec Des Composés Similaires

Structural Analogs of Boronic Acid Hydrochlorides

The following table summarizes key structural analogs and their distinguishing features:

CAS No./Ref. Molecular Formula Substituents Similarity Score Key Differences
Target Compound Not provided 3-Fluorophenyl, 3-(cyclohexylamino)propoxy N/A Reference compound
1072946-44-1 C₇H₉BClFNO₂ 3-Fluorophenyl, 2-(aminomethyl) 0.93 Aminomethyl at position 2 vs. propoxy group
1072946-45-2 C₇H₉BClFNO₂ 4-(Aminomethyl)-3-fluorophenyl 0.85 Aminomethyl at position 4
863248-20-8 C₁₀H₁₅BClNO₃ 3-Morpholinophenyl N/A Morpholine substituent vs. cyclohexylamino
874289-13-1 C₉H₁₁BFNO₃ 4-(Dimethylcarbamoyl)-3-fluorophenyl N/A Dimethylcarbamoyl group, no propoxy chain
Key Observations:
  • Positional Isomerism: The position of substituents significantly impacts properties. For example, 1072946-44-1 (similarity 0.93) places the aminomethyl group at position 2, whereas the target compound has a bulkier cyclohexylamino-propoxy chain at position 4 .
  • Hydrochloride vs. Free Acid : Compounds like 874289-13-1 lack the hydrochloride salt, reducing aqueous solubility compared to the target compound .

Physicochemical and Functional Differences

  • Reactivity : The 3-fluorophenyl boronic acid moiety is electron-deficient due to the fluorine atom, which may accelerate reactions with diol-containing molecules (e.g., sugars or serine proteases). Analogs with electron-donating groups (e.g., morpholine) could exhibit slower reaction kinetics .
  • Stability : Hydrochloride salts (e.g., target compound, 1072946-44-1) are more stable under acidic conditions than free boronic acids, which may hydrolyze in aqueous media .

Méthodes De Préparation

Synthesis of the Fluorophenyl Boronic Acid Intermediate

  • Starting Materials: The synthesis begins with a suitably substituted fluorophenol or fluorobromobenzene derivative.
  • Boronic Acid Introduction: A common method is the Miyaura borylation reaction, where an aryl halide (e.g., bromide) is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and base to form the arylboronate ester.
  • Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the free boronic acid.

Preparation of the 3-(Cyclohexylamino)propoxy Side Chain

Coupling of the Side Chain to the Fluorophenyl Boronic Acid

  • Ether Formation: The fluorophenyl boronic acid intermediate bearing a suitable leaving group (e.g., halogen or triflate) at the 4-position undergoes nucleophilic aromatic substitution or palladium-catalyzed coupling with the 3-(cyclohexylamino)propoxy group.
  • Purification: The crude product is purified by standard chromatographic techniques.

Formation of the Hydrochloride Salt

  • The free base of (4-(3-(cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
  • The salt form improves the compound’s stability and solubility for biological applications.

Preparation Data and Solubility Considerations

A stock solution preparation table is available for this compound to assist in research applications, indicating solubility and storage conditions:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 3.0154 0.6031 0.3015
5 mg 15.077 3.0154 1.5077
10 mg 30.1541 6.0308 3.0154
  • Molecular Weight: 331.63 g/mol
  • Formula: C15H24BClFNO3
  • Storage: Store at room temperature, away from moisture. Prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
  • Solubility Tips: Heating to 37°C and ultrasonic bath treatment can improve solubility in solvents such as DMSO or PEG300.

Research Findings and Patented Methods

While direct detailed synthetic procedures for this exact compound are limited in open literature, related patented methods for boronic acid derivatives with similar structural motifs provide insight:

  • The use of palladium-catalyzed borylation and coupling reactions is a common theme.
  • Protection and deprotection strategies for sensitive boronic acid groups are employed to avoid degradation during multi-step synthesis.
  • The preparation methods often emphasize the control of regioselectivity for fluorine substitution and the efficient coupling of amine-containing side chains.

Summary Table of Key Preparation Parameters

Step Key Reagents/Conditions Notes
Boronic acid introduction Pd catalyst, bis(pinacolato)diboron, base, aryl halide Miyaura borylation, hydrolysis to acid
Side chain synthesis Cyclohexylamine, activated 3-hydroxypropyl derivative Nucleophilic substitution
Coupling Pd-catalyzed coupling or nucleophilic aromatic substitution Ether bond formation
Salt formation HCl in ethanol or ether Enhances solubility and stability
Storage and solubility Store dry, use ultrasonic bath for solubility enhancement Stock solutions stable at -80°C or -20°C

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride, and how are intermediates validated?

  • Methodological Answer : A common approach involves sequential functionalization:

  • Step 1 : Suzuki-Miyaura coupling of a fluorophenylboronic acid derivative with a cyclohexylamino-propanol precursor under palladium catalysis. Reaction conditions (e.g., base, solvent) must be optimized to avoid deboronation .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol), followed by crystallization .
  • Validation : Intermediates are characterized by 1H^1H/13C^{13}C-NMR for regiochemical fidelity and LC-MS for purity (>95% by HPLC) .

Q. How is solubility and stability assessed for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol). Stability is monitored via HPLC at 25°C and 40°C over 72 hours to detect degradation (e.g., boronic acid hydrolysis) .
  • Critical Parameters : Ionic strength and pH significantly affect boronic acid stability; use phosphate buffers (pH 7.4) for physiological relevance .

Advanced Research Questions

Q. What strategies address conflicting NMR data when confirming the regiochemistry of the fluorophenylboronic acid moiety?

  • Methodological Answer :

  • 2D NMR : Use 1H^1H-13C^{13}C-HSQC and NOESY to resolve overlapping signals, particularly distinguishing ortho-fluorine effects on aromatic protons .
  • Alternative Validation : X-ray crystallography of a crystalline derivative (e.g., pinacol ester) provides unambiguous regiochemical assignment .
  • Contradiction Resolution : If spectral data conflicts with computational predictions (DFT), re-evaluate solvent effects or consider dynamic proton exchange in acidic media .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized while minimizing protodeboronation?

  • Methodological Answer :

  • Catalyst Selection : Use PdCl2_2(dppf) with weak bases (e.g., K3_3PO4_4) in THF/water mixtures to stabilize the boronic acid .
  • Additives : Include diethanolamine (10 mol%) to suppress protodeboronation via Lewis acid masking .
  • Kinetic Monitoring : Track reaction progress via in situ 19F^{19}F-NMR to identify degradation pathways .

Q. What analytical techniques are critical for detecting trace impurities in batch-to-batch variations?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Target impurities include hydrolyzed boronic acid (<0.15%) and residual cyclohexylamine .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (Cl^- content via ion chromatography) .
  • Advanced Spectroscopy : LC-NMR for structural elucidation of unknown impurities .

Critical Analysis of Evidence

  • Contradictions : Patent emphasizes crystallization from ethanol for salt formation, while uses acetone/water mixtures. Researchers should compare crystal morphology (PXRD) and hygroscopicity to select methods.
  • Gaps : Limited data on long-term stability under oxidative conditions. Accelerated aging studies (40°C/75% RH) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.